molecular formula C18H22FN3O3S B2454209 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097926-54-8

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2454209
CAS RN: 2097926-54-8
M. Wt: 379.45
InChI Key: LVYDZMOYOMNYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Hypoglycemic Agents

Research into benzoic acid derivatives related to repaglinide, a therapeutic for type 2 diabetes, explores the structure-activity relationships affecting hypoglycemic efficacy. Modifications, including substituting methoxy with alkyleneimino or alkoxy residues, have shown variations in activity and duration of action in rats, highlighting the significance of specific substituents in enhancing drug potency (Grell et al., 1998).

Quantum Chemical and Molecular Dynamics Studies

Investigations into the corrosion inhibition properties of piperidine derivatives on iron have utilized quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors of these derivatives on different iron surfaces, offering potential applications in material science and engineering (Kaya et al., 2016).

Metabolic Pathways in White Rats

The metabolism of specific phosphorothioates by rats has been studied to understand the oxidative processes and the formation of sulfoxide and sulfone derivatives. These metabolic pathways are crucial for evaluating the environmental and biological impacts of such compounds (Brady & Arthur, 1961).

Synthesis and Reactivity of Fluoropyrimidines

Research into the synthesis and piperidinolysis of fluoropyrimidines provides valuable information on their reactivity compared to other halogenopyrimidines. This knowledge is essential for developing new chemical entities with potential pharmaceutical applications (Brown & Waring, 1974).

N-H—S Hydrogen-Bonding Associations

The study of sulfur-substituted 2-aminopyrimidines highlights the occurrence of N–H—S hydrogen-bonding associations, which can influence the solid-state packing and potentially affect the drug's bioavailability and stability (Lynch et al., 2002).

properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-9-15(19)6-7-17(12)26(23,24)22-8-4-5-16(11-22)25-18-20-13(2)10-14(3)21-18/h6-7,9-10,16H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDZMOYOMNYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

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